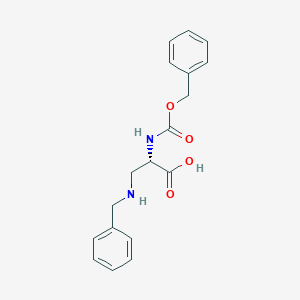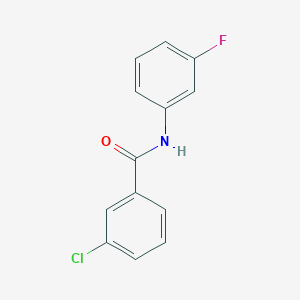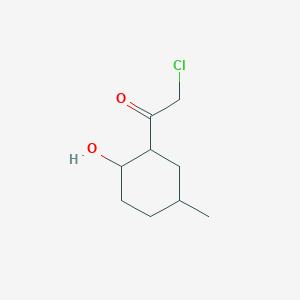
2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone, also known as Chlorzoxazone, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. This compound is a member of the oxazolidinone class of compounds and has been found to exhibit a range of interesting properties that make it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee is not fully understood, but it is thought to work by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells. This results in a decrease in muscle contraction and a subsequent relaxation of the affected muscle.
Effets Biochimiques Et Physiologiques
2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has been found to have a range of interesting biochemical and physiological effects. Studies have shown that this compound has a potent anti-inflammatory effect, making it a potentially useful treatment for conditions such as arthritis and other inflammatory disorders. Additionally, 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has been found to have a mild analgesic effect, making it a potentially useful treatment for pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee is its potent muscle relaxant effect. This makes it a useful tool for studying the physiology of muscle contraction and relaxation. Additionally, 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has a relatively low toxicity profile, making it a safe compound to work with in the laboratory. However, one of the limitations of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee. One area of interest is the potential use of this compound in the treatment of spasticity and related conditions. Additionally, there is growing interest in the use of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee as an anti-inflammatory and analgesic agent. Finally, there is potential for further research into the mechanism of action of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee, which could lead to the development of more effective treatments for a range of medical conditions.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone is a multi-step process that involves the reaction of several different reagents. One of the most commonly used methods for synthesizing this compound is the reaction of 5-methylcyclohexanone with chlorinating reagents such as thionyl chloride or phosphorus pentachloride. The resulting product is then reacted with sodium hydroxide to produce 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee.
Applications De Recherche Scientifique
2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has been extensively studied for its potential applications in the treatment of various medical conditions. One of the most promising applications of this compound is in the treatment of muscle spasms and related disorders. Studies have shown that 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has a potent muscle relaxant effect, making it a potentially useful treatment for conditions such as spasticity and muscle spasm.
Propriétés
Numéro CAS |
196875-76-0 |
|---|---|
Nom du produit |
2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone |
Formule moléculaire |
C9H15ClO2 |
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
2-chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone |
InChI |
InChI=1S/C9H15ClO2/c1-6-2-3-8(11)7(4-6)9(12)5-10/h6-8,11H,2-5H2,1H3 |
Clé InChI |
QFRJYOQSODJUAT-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)C(=O)CCl)O |
SMILES canonique |
CC1CCC(C(C1)C(=O)CCl)O |
Synonymes |
Ethanone, 2-chloro-1-(2-hydroxy-5-methylcyclohexyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



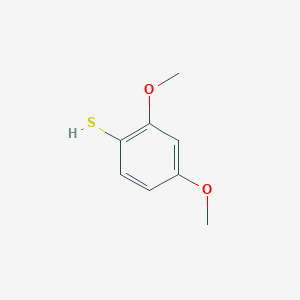
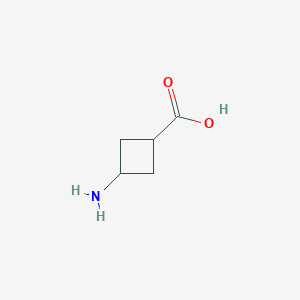
![(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B172935.png)
![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)
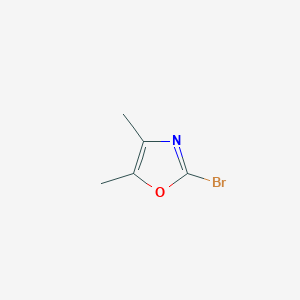
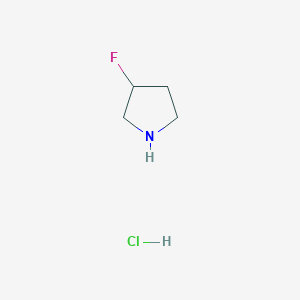
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B172942.png)
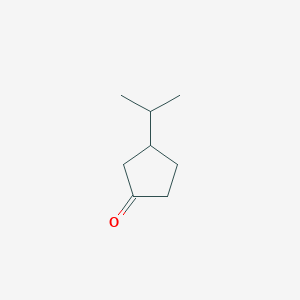
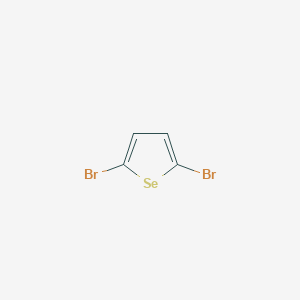
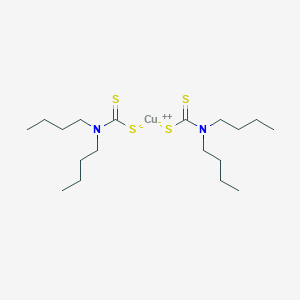
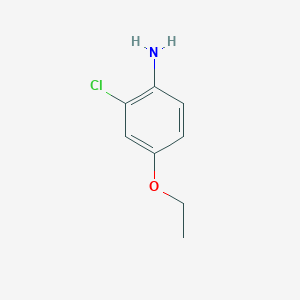
![5-Bromobenzo[d]oxazole](/img/structure/B172960.png)
